Pentabromobenzene

Description

Properties

IUPAC Name |

1,2,3,4,5-pentabromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVSBBXENOOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209646 | |

| Record name | 1,2,3,4,5-Pentabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-90-2 | |

| Record name | Pentabromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, pentabromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTABROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P192EN4HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentabromobenzene chemical properties and structure

An In-depth Technical Guide to Pentabromobenzene: Structure, Properties, and Applications

Introduction

This compound (C₆HBr₅) is a highly halogenated aromatic compound belonging to the family of brominated flame retardants (BFRs).[1] Structurally, it consists of a benzene ring where five of the six hydrogen atoms have been substituted with bromine atoms.[2] This high degree of bromination imparts specific chemical and physical properties that make it a significant, albeit environmentally scrutinized, molecule in industrial chemistry and a reference standard in environmental analysis.[3][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers and drug development professionals who may encounter this or similar polybrominated structures.

Molecular Structure and Bonding

The foundational structure of this compound is the aromatic benzene ring, a planar hexagon of sp²-hybridized carbon atoms.[5] Five of these carbons are covalently bonded to bromine atoms, while the remaining carbon is bonded to a single hydrogen atom. The molecule is largely nonpolar due to the symmetrical distribution of the highly electronegative bromine atoms around the ring, although the single C-H bond introduces a minor asymmetry.

The IUPAC name for this compound is 1,2,3,4,5-pentabromobenzene.[6] Its planarity and the steric hindrance from the bulky bromine atoms influence its crystal packing and intermolecular interactions.

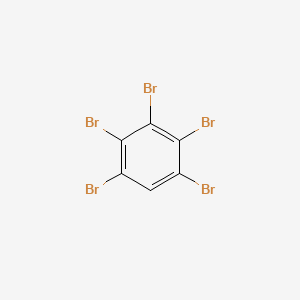

Caption: 2D molecular structure of 1,2,3,4,5-pentabromobenzene.

Physicochemical Properties

At room temperature, this compound is a white to off-white crystalline solid.[2] Its high molecular weight and extensive halogenation result in a high melting and boiling point. As a primarily nonpolar molecule, it exhibits poor solubility in polar solvents like water and ethanol but dissolves well in nonpolar organic solvents such as toluene, hexane, and chloroform.[2] This solubility profile is critical for its application in polymer matrices and for its environmental partitioning behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆HBr₅ | [6][7][8] |

| Molecular Weight | 472.59 g/mol | [3][6][9] |

| CAS Number | 608-90-2 | [4][6][7] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~160.5 - 178 °C | [2][3] |

| Boiling Point | ~314 - 376.1 °C | [2][7] |

| Density | ~2.77 - 3.26 g/cm³ | [2][7] |

| Solubility | Poor in water, ethanol; Soluble in hexane, toluene, chloroform | [2] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 0 | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.[10][11] The key spectral features are consistent with its highly substituted aromatic structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR, the spectrum would show distinct signals for the brominated carbons and the single protonated carbon, with chemical shifts influenced by the strong electron-withdrawing effect of the bromine atoms.[6][12]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to the aromatic C-H stretching and C-Br stretching vibrations. The absence of significant peaks in the aliphatic C-H region confirms the aromatic nature of the compound.[13][14] The major absorption bands attributed to the this compound ring are around 1317 cm⁻¹ (semicircle stretching) and 1061 cm⁻¹ (C–Br stretching).[15]

-

Mass Spectrometry (MS) : Mass spectrometry reveals a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[6] This distinctive pattern is a hallmark of polybrominated compounds and is invaluable for their identification in complex matrices.[10]

Table 2: Summary of Spectroscopic Data

| Technique | Key Features and Observations |

| ¹³C NMR | Displays chemical shifts characteristic of a highly substituted benzene ring.[6] |

| IR | Aromatic C-H and C-Br stretching bands are prominent. The fingerprint region is unique to the compound's structure.[10][15] |

| Mass Spec | Shows a complex molecular ion cluster due to the five bromine atoms, providing a definitive isotopic signature.[6] |

Synthesis and Reactivity

Synthesis

This compound can be synthesized through the exhaustive bromination of benzene using a Lewis acid catalyst, though controlling the degree of substitution to achieve the penta-substituted product selectively can be challenging. An alternative laboratory-scale synthesis involves the de-amination of pentabromoaniline. Industrially, it is often a component or precursor in the synthesis of other brominated compounds. For instance, the synthesis of pentabromobenzyl bromide, a key flame retardant intermediate, starts from pentabromotoluene, which itself is derived from bromination pathways.[16][17]

Caption: Generalized workflow for the synthesis of brominated benzenes.

Reactivity

As a simple aromatic halogenated organic compound, this compound is generally unreactive.[12] The electron-withdrawing nature of the five bromine atoms deactivates the aromatic ring towards further electrophilic substitution. The C-Br bonds are strong, contributing to the molecule's thermal stability. However, it may react violently with strong reducing agents.[2] Under specific conditions, such as in organometallic synthesis, the remaining C-H bond or one of the C-Br bonds can serve as a reaction site.

Applications and Relevance

The primary utility of this compound and its derivatives stems from their high bromine content.

-

Flame Retardants : this compound is used as a flame retardant and, more significantly, as a chemical intermediate in the synthesis of other BFRs like pentabromobenzyl acrylate or 1,1'-(Ethane-1,2-diyl)bis[this compound] (DBDPE).[2][18][19] These compounds are added to plastics (e.g., polystyrenes, polyolefins), textiles, and adhesives to inhibit or delay the spread of fire.[15][20] The mechanism involves the release of bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion.[20]

-

Research and Environmental Standard : Due to its presence in the environment as a result of industrial use, this compound serves as an analytical standard for environmental testing and research.[3][4] Its detection helps in monitoring the pollution and bioaccumulation of brominated compounds.[1]

Toxicology and Environmental Considerations

The widespread use of BFRs has led to concerns about their environmental fate and toxicity.

-

Human Health : this compound is classified as causing serious eye irritation.[6] While data on its specific long-term toxicity is limited, the broader class of polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), has been associated with potential adverse effects on the liver, thyroid, and neurobehavioral development in animal studies.[21][22][23]

-

Environmental Impact : A significant concern is the environmental persistence of this compound. It is not readily biodegradable and, due to its low water solubility and lipophilic nature, it is expected to adsorb strongly to sediment and soil, leading to potential bioaccumulation in wildlife.[18] It is also classified as potentially causing long-lasting harmful effects to aquatic life.[6] These environmental and health concerns have led to increased regulation and a search for safer alternatives to many BFRs.[24]

Conclusion

This compound is a molecule defined by its highly brominated aromatic structure. This structure dictates its key properties: high thermal stability, nonpolar character, and general chemical inertness, which are advantageous for its primary application as a flame retardant intermediate. However, these same properties contribute to its environmental persistence and potential for bioaccumulation, placing it under scrutiny from a toxicological and ecological perspective. For researchers, a thorough understanding of its physicochemical and spectroscopic properties is crucial for its synthesis, handling, and detection as both an industrial chemical and an environmental analyte.

References

- This compound - Solubility of Things. (n.d.).

- Pentabromobenzyl Bromide: An Overview of its Properties and Applications. (n.d.). INNO Specialty Chemicals.

- This compound. (n.d.). PubChem. National Institutes of Health.

- SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br). (n.d.). Google Patents.

- Environmental risk evaluation report: 1,1'-(Ethane-1,2-diyl)bis[penta-bromobenzene]. (n.d.). GOV.UK.

- 1,2,3,4,5-Pentabromobenzene CAS 608-90-2. (n.d.). ChemicalBook.

- 1,2,3,4,5-pentabromobenzene CAS 608-90-2. (n.d.). ChemNet.

- 1,2,3,4,5-Pentabromobenzene | 608-90-2. (n.d.). ChemicalBook.

- Hexabromobenzene. (n.d.). PubChem. National Institutes of Health.

- Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants. (2020). National Institutes of Health.

- This compound. (n.d.). GSRS.

- Decabromodiphenyl ethane. (n.d.). Wikipedia.

- 1,2,3,4,5-Pentabromobenzene. (n.d.). ESSLAB.

- Toxicology studies of a pentabromodiphenyl ether mixture [DE-71 (technical grade)]. (n.d.). National Institutes of Health.

- A kind of preparation method of pentabromobenzyl bromide. (n.d.). Google Patents.

- Process for eco-friendly synthesis of bromobenzene. (n.d.). Google Patents.

- Bromobenzene: Uses, Properties, and Industrial Significance. (2024). Patsnap Eureka.

- Correlations between the alternative brominated flame retardants... (n.d.). ResearchGate.

- 1,2,3,4,5-PENTABROMO-BENZENE AldrichCPR. (n.d.). Sigma-Aldrich.

- IRIS Toxicological Review of Pentabromodiphenyl Ether (Final Report). (n.d.). Risk Assessment Information System.

- Guidance on alternative flame retardants to the use of commercial pentabromodiphenylether (c-PentaBDE). (n.d.). Stockholm Convention.

- Pentabromodiphenyl ether. (n.d.). Wikipedia.

- This compound. (n.d.). NIST WebBook.

- NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)]. (n.d.). NCBI.

- This compound. (n.d.). stenutz.

- Recent advances in the application of tetrabromomethane in organic synthesis. (2021). Organic Chemistry Frontiers.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube.

- 1: Structure and Bonding. (2022). Chemistry LibreTexts.

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.

- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate.

- Spectroscopy Problems. (n.d.). Organic Chemistry at CU Boulder.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,2,3,4,5-Pentabromobenzene CAS#: 608-90-2 [m.chemicalbook.com]

- 4. 1,2,3,4,5-Pentabromobenzene | 608-90-2 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C6HBr5 | CID 11854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,3,4,5-pentabromobenzene | 608-90-2 [chemnet.com]

- 8. This compound [webbook.nist.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. researchgate.net [researchgate.net]

- 12. Hexabromobenzene | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP1773744B1 - SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br) - Google Patents [patents.google.com]

- 17. CN101134711A - A kind of preparation method of pentabromobenzyl bromide - Google Patents [patents.google.com]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. Decabromodiphenyl ethane - Wikipedia [en.wikipedia.org]

- 20. innospk.com [innospk.com]

- 21. Toxicology studies of a pentabromodiphenyl ether mixture [DE-71 (technical grade)] in F344/N rats and B6C3F1/N mice and toxicology and carcinogenesis studies of a pentabromodiphenyl ether mixture [DE-71 (technical grade)] in Wistar Han [Crl:WI(Han)] rats and B6C3F1/N mice (gavage studies) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 23. NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] (CASRN 32534-81-9) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. chm.pops.int [chm.pops.int]

Pentabromobenzene: A Comprehensive Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of pentabromobenzene (C₆HBr₅), a significant compound in the fields of environmental science, toxicology, and materials science. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights, detailed experimental protocols, and a thorough understanding of the causality behind its chemical behavior and analytical methodologies.

Core Molecular and Physical Properties

This compound is a highly brominated aromatic hydrocarbon. Its physical and chemical characteristics are dominated by the five heavy bromine atoms attached to the benzene ring, rendering it a persistent and bioaccumulative compound. The core identifiers and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 608-90-2 | [1][2] |

| Molecular Formula | C₆HBr₅ | [1] |

| Molecular Weight | 472.59 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 160.5 °C | [3] |

| Boiling Point | 376.1 °C (at 760 mmHg) | [4] |

| Density | 2.774 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like toluene and hexane. | [5] |

Synthesis and Chemical Reactivity

The primary route to this compound is through the reductive dehalogenation of hexabromobenzene. This process involves the selective removal of a single bromine atom, which is a critical reaction for both targeted synthesis and in understanding the environmental degradation pathways of polybrominated flame retardants.

Synthesis via Reductive Dehalogenation

The conversion of hexabromobenzene to this compound is a key transformation. While various methods exist, mechanochemical approaches offer a solvent-free and efficient route. The underlying principle is the application of mechanical energy to induce a chemical reaction, in this case, with a reducing agent like calcium oxide (CaO).

Experimental Protocol: Mechanochemical Synthesis of this compound

This protocol is adapted from methodologies for the mechanochemical debromination of hexabromobenzene[6]. It is a self-validating system where reaction completion can be monitored by analyzing the disappearance of the starting material and the emergence of the product.

-

Preparation: In a dry environment, weigh 5.51 g (10 mmol) of hexabromobenzene and 1.12 g (20 mmol) of calcium oxide (CaO). Ensure the reagents are finely powdered.

-

Milling: Transfer the mixture to a stainless steel grinding jar of a planetary ball mill. Add stainless steel balls (e.g., 10 mm diameter) at a ball-to-powder mass ratio of 20:1.

-

Reaction: Secure the jar in the planetary ball mill and operate at a rotational speed of 400 rpm. Conduct the milling for 6 hours to ensure near-complete debromination[6]. The mechanical energy facilitates the redox reaction between hexabromobenzene and CaO.

-

Work-up: After milling, carefully open the jar in a fume hood. Transfer the solid mixture to a beaker.

-

Purification - Step 1 (Removal of Unreacted HBB): Wash the solid mixture with toluene. Hexabromobenzene and the desired this compound product are soluble in toluene, while the inorganic byproducts are not. Filter the mixture and collect the filtrate.

-

Purification - Step 2 (Isolation): Evaporate the toluene from the filtrate under reduced pressure to obtain a solid residue containing a mixture of this compound and any unreacted hexabromobenzene.

-

Characterization: Analyze the resulting solid using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of this compound and assess the purity. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Spectroscopic and Analytical Characterization

Accurate identification and quantification of this compound are crucial, particularly in environmental and biological matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Mass Spectrometry (MS)

The mass spectrum of this compound is highly characteristic due to the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), in an approximate 1:1 ratio[7].

-

Molecular Ion (M⁺): The presence of five bromine atoms results in a distinctive isotopic cluster for the molecular ion peak. The most intense peaks in this cluster will be around m/z 472, corresponding to the various combinations of ⁷⁹Br and ⁸¹Br isotopes. The unique pattern of this cluster is a definitive indicator of a pentabrominated compound.

-

Fragmentation: Under electron ionization (EI), the primary fragmentation pathway is the sequential loss of bromine atoms. This results in significant fragment ions at [M-Br]⁺, [M-2Br]⁺, and so on. The loss of a bromine radical is a common fragmentation pattern for halogenated aromatic compounds[8].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is simple but informative.

-

Chemical Shift (δ): It displays a single peak, a singlet, corresponding to the one proton on the aromatic ring. Due to the strong deshielding effect of the five electronegative bromine atoms, this proton resonates significantly downfield. The chemical shift is typically observed in the aromatic region, generally above 7.0 ppm[9][10]. The exact position can vary slightly depending on the solvent used.

Standardized Analytical Workflow

The analysis of this compound, especially at trace levels in environmental samples, requires a robust and validated workflow. This typically involves extraction, cleanup, and instrumental analysis.

Experimental Protocol: GC-MS Analysis of this compound in Soil

This protocol outlines a standard method for the determination of this compound in a solid matrix, a common requirement in environmental monitoring.

-

Sample Preparation & Extraction:

-

Homogenize and air-dry a 10 g soil sample.

-

Fortify the sample with a known amount of an appropriate internal standard (e.g., ¹³C-labeled hexabromobenzene).

-

Place the sample in a cellulose thimble and perform Soxhlet extraction for 16-24 hours using 200 mL of a suitable solvent like toluene or a hexane/acetone mixture. This exhaustive extraction is necessary to recover persistent organic pollutants from the soil matrix.

-

-

Extract Cleanup:

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Perform column chromatography for cleanup. Pack a glass column with activated alumina or silica gel.

-

Apply the concentrated extract to the top of the column and elute with a nonpolar solvent (e.g., hexane). This step is critical to remove polar interferences that could affect the GC-MS analysis.

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Instrument: Agilent 7890 GC coupled to a 5977 MS or equivalent.

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating brominated aromatics.

-

Injection: Inject 1 µL of the final extract in splitless mode to maximize sensitivity. Set the injector temperature to 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes. This temperature program ensures good separation of brominated compounds.

-

MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode. For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, targeting the characteristic m/z values of the this compound molecular ion cluster.

-

-

Quantification:

-

Identify this compound based on its retention time and the correct isotopic ratio of the monitored ions.

-

Quantify the concentration by comparing the integrated peak area of the analyte to that of the internal standard, using a multi-point calibration curve.

-

Safety and Toxicological Profile

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H319 (Causes serious eye irritation) and H413 (May cause long lasting harmful effects to aquatic life)[1].

-

Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[11].

-

Toxicology: As a polybrominated aromatic compound, this compound is persistent in the environment and can bioaccumulate. It is often studied as a metabolite of hexabromobenzene, a known persistent organic pollutant (POP)[12]. Its potential for long-term toxicity and environmental impact necessitates careful handling and disposal according to local regulations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. This compound. [Link]

-

Zhang, Q., et al. (2012). Debromination of hexabromobenzene by its co-grinding with CaO. Journal of Hazardous Materials, 225-226, 1-6. [Link]

-

Chemistry LibreTexts. Isotopic Abundance. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods - ¹H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

CPAChem. Safety Data Sheet - this compound. [Link]

-

PubChem. Hexabromobenzene. National Center for Biotechnology Information. [Link]

Sources

- 1. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Debromination of hexabromobenzene by its co-grinding with CaO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Photoredox-Catalyzed C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of pentabromobenzene laboratory methods

An In-depth Technical Guide to the Laboratory Synthesis of Pentabromobenzene

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary laboratory methods for synthesizing this compound. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction: The Significance of this compound

This compound (C₆HBr₅) is a highly halogenated aromatic compound that presents as a white to off-white crystalline solid at room temperature.[1] Its structure, featuring five bromine atoms on a benzene ring, renders it exceptionally nonpolar, with good solubility in nonpolar organic solvents like toluene, hexane, and chloroform, and poor solubility in polar solvents such as water and ethanol.[1] Due to its high bromine content, this compound has applications as a flame retardant.[1] In the laboratory, it serves as a crucial reference standard for analytical methods aimed at quantifying brominated substances and as a versatile intermediate in the synthesis of more complex polyhalogenated molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆HBr₅ | [2] |

| Molecular Weight | 472.59 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 178 °C (451.15 K) | [1] |

| Boiling Point | 314 °C (587.15 K) | [1] |

| Density | 3.010 g/cm³ | [1] |

| CAS Number | 608-90-2 | [2] |

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures. The two most prominent and reliable strategies are:

-

Synthesis from Pentabromoaniline via Diazotization and Reduction: A multi-step but highly specific route that builds the molecule and then removes a functional group to arrive at the final product. This method offers excellent control over the final substitution pattern.

-

Reductive Debromination of Hexabromobenzene: A direct, single-step conversion from a commercially available, more substituted precursor. This method is efficient if the starting material is readily accessible.

A third, less common approach involves the direct, exhaustive bromination of benzene. However, this method is difficult to control and often results in a mixture of polybrominated benzenes, with hexabromobenzene being a major product, making the selective isolation of this compound challenging.[3][4]

Method 1: Synthesis from Pentabromoaniline via Sandmeyer-type Reaction

This classical approach is a powerful demonstration of functional group manipulation in aromatic chemistry. It involves the diazotization of a pentabromoaniline precursor, followed by the reductive removal of the diazonium group. The overall transformation leverages the Sandmeyer reaction, a versatile method for converting aryl amines into a wide array of functional groups via a diazonium salt intermediate.[5][6]

Causality and Mechanistic Insight

The core of this method lies in converting the amino group (-NH₂) into an exceptionally good leaving group: dinitrogen gas (N₂).[7] This is achieved by treating the aromatic amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt (-N₂⁺).[7][8]

The subsequent removal of the diazonium group to install a hydrogen atom is accomplished with a reducing agent, most commonly hypophosphorous acid (H₃PO₂).[7][9] This step proceeds via a radical mechanism, where an electron transfer initiates the loss of N₂ gas, forming an aryl radical that then abstracts a hydrogen atom to yield the final product.[5]

Caption: Workflow for this compound Synthesis via Diazotization.

Experimental Protocol

(Note: This protocol assumes pentabromoaniline is the starting material. If starting from aniline, it must first be exhaustively brominated, a process that can be challenging due to steric hindrance and requires a strong acid catalyst like FeBr₃.)[10]

Materials:

-

Pentabromoaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hypophosphorous Acid (H₃PO₂, 50% solution)

-

Ethanol

-

Diethyl Ether

-

Deionized Water

-

Ice

Procedure:

-

Preparation of Diazonium Salt:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully prepare a solution of pentabromoaniline in a mixture of ethanol and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The key is to maintain the temperature below 5 °C to prevent the premature decomposition of the diazonium salt. Stir vigorously throughout the addition. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

-

Reductive Deamination:

-

In a separate beaker, cool the hypophosphorous acid solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the hypophosphorous acid with continuous stirring. Effervescence (release of N₂ gas) will be observed.

-

After the initial reaction subsides, allow the mixture to warm to room temperature and stir for several hours, or until the evolution of gas ceases, to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Pour the reaction mixture into a large volume of ice water. A solid precipitate of crude this compound will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids and salts.[11]

-

The crude product can be purified by recrystallization. Given its nonpolar nature, a suitable solvent would be ethanol or a mixed solvent system like ethanol/toluene.[1][11] Dissolve the crude solid in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration and dry them under vacuum.

-

Method 2: Reductive Debromination of Hexabromobenzene

This approach is synthetically elegant due to its simplicity, converting a readily available perbrominated arene directly into the desired pentabrominated product. The reaction involves the selective removal of one bromine atom and its replacement with a hydrogen atom (hydrodebromination).

Causality and Mechanistic Insight

The hydrodebromination of hexabromobenzene (HBB) can be achieved through various reductive methods. Photolytic methods, for instance, have been studied extensively, particularly in environmental contexts.[12] UV irradiation of HBB in a hydrogen-donating solvent (like toluene) can induce homolytic cleavage of a C-Br bond, generating an aryl radical. This radical then abstracts a hydrogen atom from the solvent to yield this compound. Studies show that bromine removal is favored from positions with high bromine density, making the conversion from HBB to this compound an efficient first step.[12]

Caption: Reductive Debromination of Hexabromobenzene.

Experimental Protocol

Materials:

-

Hexabromobenzene (HBB)

-

Toluene (or other suitable hydrogen-donating solvent)

-

Photoreactor equipped with a UV lamp

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

Dissolve hexabromobenzene in toluene in a quartz reaction vessel. The concentration should be optimized to ensure sufficient light penetration.

-

Purge the solution with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.

-

Place the vessel in a photoreactor and maintain a constant temperature, if necessary, using a cooling system.

-

-

Irradiation:

-

Irradiate the solution with a suitable UV light source. The reaction progress can be monitored over time by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of this compound and the consumption of hexabromobenzene.

-

-

Work-up and Purification:

-

Once the reaction has reached the desired conversion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid will be a mixture of this compound, unreacted hexabromobenzene, and potentially lower brominated benzenes.

-

This mixture can be separated and purified using column chromatography or fractional crystallization, exploiting the slight differences in polarity and solubility between the components.

-

Comparison of Synthetic Methods

| Feature | Method 1 (from Pentabromoaniline) | Method 2 (from Hexabromobenzene) |

| Starting Material | Pentabromoaniline | Hexabromobenzene |

| Number of Steps | Multi-step (diazotization, reduction) | Single step |

| Key Reagents | NaNO₂, H₂SO₄, H₃PO₂ | H-donating solvent, UV light |

| Control/Selectivity | High; product is well-defined. | Can be difficult to stop at pentabromo-; may produce mixtures. |

| Advantages | Unambiguous synthesis route. | Simpler procedure, fewer reagents. |

| Disadvantages | More complex, involves handling unstable diazonium salts. | Requires specialized photochemical equipment; purification can be challenging. |

Product Characterization and Validation

Independent of the synthetic route, the identity and purity of the final this compound product must be rigorously confirmed.

-

Melting Point: A sharp melting point at or near the literature value of 178 °C indicates high purity.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for a highly substituted benzene ring and C-H stretching, while lacking the N-H stretching bands of the aniline precursor.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a singlet in the aromatic region corresponding to the single proton. ¹³C NMR will show multiple signals corresponding to the five bromine-substituted carbons and the single proton-bearing carbon.

-

Mass Spectrometry (MS): GC-MS is ideal for confirming the molecular weight (472.59 g/mol ) and observing the characteristic isotopic pattern of a molecule containing five bromine atoms.[2]

References

-

Vedantu. How to prepare penta bromobenzene from aniline class 12 chemistry CBSE. [Link][9]

- Google Patents. CN101134711A - A kind of preparation method of pentabromobenzyl bromide.

- Google Patents. EP1773744B1 - SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br).

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link][14]

-

Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]

-

National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link][6]

-

YouTube. Bromination of Benzene (A-Level Chemistry). [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][7]

-

YouTube. Bromination of Benzene! EAS Mechanism Explained. [Link][16]

-

ResearchGate. Full Characterization of the UV Hydrodebromination Products of the Current-Use Brominated Flame Retardants Hexabromobenzene, Pentabromotoluene, and Pentabromoethylbenzene. [Link][12]

-

LookChem. Benzene, pentabromofluoro-. [Link]

-

UrbanPro. How will you convert benzene into (i) p-nitrobromobenzene...[Link]

-

Semantic Scholar. Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14c]-aniline. [Link]

-

Royal Society of Chemistry. Electrochemical synthesis and transformation of organoboron compounds. [Link]

-

Patsnap. Synthesis method of hexabromobenzene. [Link]

-

EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link][11]

-

Google Patents. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene. [4]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C6HBr5 | CID 11854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexabromobenzene - Wikipedia [en.wikipedia.org]

- 4. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. How to prepare penta bromobenzene from aniline class 12 chemistry CBSE [vedantu.com]

- 10. How to prepare this compound from aniline? | Filo [askfilo.com]

- 11. physics.emu.edu.tr [physics.emu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 14. Aromatic Reactivity [www2.chemistry.msu.edu]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

Navigating the Solubility Landscape of Pentabromobenzene: A Technical Guide for Researchers

Introduction: Understanding the Significance of Pentabromobenzene Solubility

This compound (C₆HBr₅) is a highly brominated aromatic compound that serves as a critical building block and intermediate in various fields, including the synthesis of novel flame retardants, organic electronics, and advanced materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in different organic solvents is paramount for successful experimental design, reaction optimization, purification, and formulation. The dissolution of a solid compound into a liquid solvent is the first and often most critical step in a vast array of chemical processes. An inappropriate solvent choice can lead to failed reactions, low yields, and purification difficulties, ultimately wasting valuable time and resources.

This in-depth technical guide provides a thorough exploration of the solubility of this compound. Moving beyond simple qualitative descriptions, this document offers a foundational understanding of the principles governing its solubility, presents available solubility data, and provides a detailed, field-proven protocol for experimentally determining solubility. This guide is designed to empower researchers with the knowledge to make informed decisions when selecting solvents for their work with this compound, ensuring both scientific integrity and experimental success.

Theoretical Framework: The "Like Dissolves Like" Principle in the Context of this compound

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a nonpolar molecule, this principle is the primary determinant of its solubility profile.

This compound is a white to off-white crystalline powder at room temperature.[1] Its molecular structure, consisting of a benzene ring with five bromine atom substituents, results in a largely nonpolar character. The high degree of bromination contributes to a high molecular weight and significant London dispersion forces, which are the dominant intermolecular interactions.

Consequently, this compound exhibits favorable solubility in nonpolar organic solvents that also primarily interact through London dispersion forces.[1] These solvents can effectively surround the this compound molecules, overcoming the crystal lattice energy of the solid. Conversely, in polar solvents, such as water, alcohols, and ketones, the strong dipole-dipole interactions and hydrogen bonding between the solvent molecules exclude the nonpolar this compound, leading to poor solubility.[1]

Solubility Profile of this compound

| Solvent Class | Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Estimated Quantitative Solubility (based on Hexabromobenzene) |

| Nonpolar Aromatic | Toluene | C₇H₈ | Nonpolar | Soluble[1] | Likely > 10 g/100mL |

| Nonpolar Aliphatic | Hexane | C₆H₁₄ | Nonpolar | Soluble[1] | Data not available |

| Halogenated | Chloroform | CHCl₃ | Nonpolar | Soluble[1] | ~ 1 g/100mL (based on 10 mg/mL for hexabromobenzene) |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Sparingly Soluble to Insoluble | Data not available |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Poorly Soluble to Insoluble | Data not available |

| Ketones | Acetone | (CH₃)₂CO | Polar Aprotic | Poorly Soluble to Insoluble | Data not available |

| Alcohols | Ethanol | C₂H₅OH | Polar Protic | Poorly Soluble to Insoluble[1] | Data not available |

| Methanol | CH₃OH | Polar Protic | Poorly Soluble to Insoluble[1] | Data not available | |

| Amides | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Sparingly Soluble | Data not available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Sparingly Soluble | Data not available |

| Water | Water | H₂O | Polar Protic | Insoluble | Insoluble |

Disclaimer: The quantitative solubility value for chloroform is based on data for hexabromobenzene and should be used as an estimation only. For precise applications, experimental determination of this compound's solubility is strongly recommended.

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in an organic solvent of interest. This method is robust, requires standard laboratory equipment, and provides accurate, quantifiable results.

Principle

A saturated solution of this compound is prepared in the chosen solvent at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is measured. The solubility is then calculated as the mass of solute per volume of solvent.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Scintillation vials or small Erlenmeyer flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath (e.g., water bath or incubator)

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum desiccator

Experimental Workflow

Caption: Workflow for the gravimetric determination of this compound solubility.

Detailed Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

To a clean, dry scintillation vial or small Erlenmeyer flask, add a known volume (e.g., 10.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to the solvent. An excess is crucial to ensure that the solution becomes saturated and some solid remains undissolved. A good starting point is to add enough solid so that a visible layer of undissolved powder remains at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period, typically 24 to 48 hours. This extended stirring time is necessary to ensure that the system reaches equilibrium and the solvent is fully saturated with this compound.

-

After the equilibration period, turn off the stirrer and allow the vial to remain in the constant temperature bath for at least 2 hours to allow the excess solid to settle completely, leaving a clear supernatant.

-

-

Sampling and Filtration:

-

Carefully uncap the vial, minimizing any disturbance of the settled solid.

-

Using a clean, dry syringe, slowly withdraw a precise volume (e.g., 5.0 mL) of the clear supernatant. Be careful not to draw up any of the undissolved solid.

-

Attach a 0.45 µm syringe filter (compatible with the solvent) to the syringe.

-

Dispense the filtered solution into a pre-weighed, clean, and dry glass vial. The filtration step is critical to remove any microscopic, undissolved particles that could lead to an overestimation of the solubility.

-

-

Gravimetric Analysis:

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature, with a gentle stream of nitrogen, or in a rotary evaporator. Avoid excessive heat, which could potentially sublime the this compound.

-

Once the solvent appears to be completely evaporated, place the vial in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried residue.

-

Calculate the solubility using the following formula:

Solubility (g/100mL) = (Mass of residue (g) / Volume of sample taken (mL)) x 100

-

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound in organic solvents. A thorough understanding of these factors is crucial for controlling and predicting its behavior in solution.

-

Temperature: The solubility of most solids in liquids, including this compound, increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and to break the intermolecular forces between solvent molecules, allowing for greater dissolution. For applications requiring higher concentrations of this compound, heating the solution can be an effective strategy. However, it is important to consider the boiling point of the solvent and the thermal stability of this compound.

-

Solvent Polarity: As discussed previously, the polarity of the solvent is the most critical factor. Nonpolar solvents will generally be the most effective at dissolving this compound.

-

Molecular Size and Shape of the Solvent: While polarity is the primary driver, the size and shape of the solvent molecules can also play a role. Solvents with a molecular structure that can efficiently pack around the this compound molecule may exhibit slightly higher solvating power.

-

Presence of Impurities: The purity of both the this compound and the solvent can affect the measured solubility. Impurities in the this compound can disrupt its crystal lattice, potentially leading to a slight increase in solubility. Impurities in the solvent can alter its overall polarity and solvating properties.

Safety and Handling of this compound

As a brominated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. It is essential to consult the Safety Data Sheet (SDS) for detailed information before working with this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Work with this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid creating dust when handling the solid material. Use a spatula or scoop for transferring the powder.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a summary of its expected solubility profile, and a detailed, practical protocol for its experimental determination. By understanding the nonpolar nature of this compound and the factors that influence its dissolution, researchers can make informed decisions about solvent selection, leading to more efficient and successful experimental outcomes. The provided experimental workflow and step-by-step methodology offer a reliable means of obtaining precise solubility data, which is invaluable for process optimization and the development of new applications for this important chemical intermediate.

References

-

Solubility of Things. This compound. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

-

Scantec Nordic. This compound (PBBZ) Safety Data Sheet. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

IUPAC-NIST Solubility Database. [Link]

-

PubChem. Hexabromobenzene. [Link]

-

Wikipedia. Hexabromobenzene. [Link]

-

Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Taylor & Francis Online. Rapid determination of polybrominated diphenyl ethers in animal-derived foods using QuEChERS d SPE EMR-Lipid combined with GC-MS/MS. [Link]

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

-

PubMed. Sorption and release process of polybrominated diphenyl ethers (PBDEs) from different composition microplastics in aqueous medium: Solubility parameter approach. [Link]

-

Nature. Organic Solvent Solubility Data Book. [Link]

-

MDPI. Determination of Polybrominated Diphenyl Ethers in Water Samples Using Effervescent-Assisted Dispersive Liquid-Liquid Icroextraction with Solidification of the Aqueous Phase. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

PubMed. Methods for determination of polybrominated diphenyl ethers in environmental samples--review. [Link]

-

University of Pretoria. UV/VIS SPECTROSCOPY. [Link]

-

ChemSrc. 1,2,3,4,5-Pentabromobenzene. [Link]

-

ResearchGate. Solubility of 1 a–1 g in chloroform and benzene in mmol L⁻¹.[Link]

-

PubChem. Hexane. [Link]

-

PubChem. Acetone. [Link]

-

PubChem. Toluene. [Link]

-

Solubility of Things. Chloroform. [Link]

-

National Center for Biotechnology Information. Table 1, Properties of Chloroform - 15th Report on Carcinogens. [Link]

-

Wikipedia. Bromoform. [Link]

-

National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Acetone - Toxicological Profile for Acetone. [Link]

-

IUPAC-NIST Solubilities Database. Bromobenzene with Water. [Link]

-

IUPAC-NIST Solubilities Database. Naphthalene with 2-Methyl-2-propanol. [Link]

-

IUPAC-NIST Solubilities Database. Ethanol with m-Xylene (1,3-dimethylbenzene, 1,3-xylene) and Water. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 1,2,3,4,5-Pentabromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,5-Pentabromobenzene (CAS No. 608-90-2) is a highly halogenated aromatic hydrocarbon. As a member of the polybrominated benzene family, it serves as a crucial reference standard in environmental analysis and toxicology studies, particularly for monitoring brominated flame retardants (BFRs) and their degradation products[1][2]. Its chemical structure, consisting of a benzene ring substituted with five bromine atoms and a single hydrogen atom, imparts distinct physical and chemical properties that are fundamental to its detection, handling, and behavior in various matrices. This guide provides a comprehensive overview of the core physical characteristics of 1,2,3,4,5-pentabromobenzene, offering field-proven insights and methodologies for its scientific application.

Physicochemical Properties

The physical state and behavior of 1,2,3,4,5-pentabromobenzene are dictated by its molecular structure and high molecular weight. The presence of five heavy bromine atoms results in a dense, stable solid with low volatility under ambient conditions.

Core Physical Data

A summary of the key physical properties of 1,2,3,4,5-pentabromobenzene is presented below. It is important to note that minor variations in reported values exist across different suppliers and databases, which can be attributed to the analytical methods used or the presence of trace impurities.

| Property | Value | Source(s) |

| CAS Number | 608-90-2 | [3][4] |

| Molecular Formula | C₆HBr₅ | [3] |

| Molecular Weight | 472.59 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 160 - 160.5 °C | [5] |

| Boiling Point | 376.1 °C (at 760 mmHg) | [3] |

| Density | 2.774 g/cm³ | [3] |

| Flash Point | 176.1 °C | [3] |

| Vapor Pressure | 1.60 x 10⁻⁵ mmHg (at 25 °C) | [3] |

| Refractive Index | 1.684 | [3] |

Solubility Profile

The principle of "like dissolves like" is central to understanding the solubility of 1,2,3,4,5-pentabromobenzene. Its heavily brominated structure renders the molecule highly nonpolar.

-

Nonpolar Solvents : It exhibits good solubility in nonpolar organic solvents such as toluene, chloroform, and hexane. This is the primary reason toluene is often used as the solvent for extraction and in the preparation of analytical standards[6].

-

Polar Solvents : Conversely, it has poor solubility in polar solvents like water, ethanol, and methanol. While some sources indicate slight solubility in methanol and DMSO, it is generally considered insoluble in aqueous media[5]. This low water solubility is a key factor in its environmental persistence and bioaccumulation potential.

Spectroscopic and Spectrometric Characterization

Definitive identification of 1,2,3,4,5-pentabromobenzene relies on a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum of 1,2,3,4,5-pentabromobenzene is expected to be simple, showing a single resonance for the lone aromatic proton. Due to the strong electron-withdrawing and anisotropic effects of the five neighboring bromine atoms, this proton is significantly deshielded and its signal appears far downfield in the aromatic region (typically δ 7.0-9.0 ppm)[7]. The exact chemical shift is dependent on the solvent used.

-

¹³C NMR Spectroscopy : Due to the lack of symmetry in the molecule, the proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each unique carbon atom in the benzene ring. The carbon atom bonded to the hydrogen (C-H) will have a significantly different chemical shift compared to the five carbons bonded to bromine atoms (C-Br)[8]. The C-Br signals are typically found in the range of δ 120-135 ppm, with the exact shifts influenced by the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding patterns within a molecule based on the absorption of infrared radiation, which excites molecular vibrations[2]. For 1,2,3,4,5-pentabromobenzene, the key expected absorption bands are:

-

Aromatic C-H Stretch : A weak to medium absorption band typically appears above 3000 cm⁻¹, characteristic of a C-H bond on an sp²-hybridized carbon[9].

-

Aromatic C=C Stretch : One or more bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring[10].

-

C-Br Stretch : Strong absorption bands in the fingerprint region, typically below 1000 cm⁻¹, are indicative of carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For brominated compounds, MS is particularly informative due to the unique isotopic signature of bromine.

-

Molecular Ion (M⁺) : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing five bromine atoms, like pentabromobenzene, will exhibit a characteristic and complex cluster of peaks for the molecular ion. The most intense peak in this cluster will not be the monoisotopic mass but will follow a binomial distribution pattern. This isotopic signature is an unambiguous indicator of the number of bromine atoms present.

-

Fragmentation Pattern : Under electron ionization (EI), the molecular ion is energetically unstable and will break apart into smaller, characteristic fragments[11]. A common fragmentation pathway for halogenated aromatics is the sequential loss of bromine atoms (M-Br) or the loss of HBr (M-HBr)[12]. Analyzing these fragmentation patterns provides corroborating evidence for the molecular structure.

Methodologies for Analysis

The analysis of 1,2,3,4,5-pentabromobenzene, particularly in environmental or biological samples, requires robust and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique[13].

Standard Protocol: GC-MS Analysis

The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have established standard methods for the analysis of brominated flame retardants, which are directly applicable to this compound. EPA Method 1614, for example, details the determination of brominated diphenyl ethers using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), a technique that provides the sensitivity and selectivity needed for trace analysis[14][15].

Step-by-Step General Methodology:

-

Sample Preparation & Extraction :

-

Rationale : The goal is to efficiently extract the nonpolar analyte from a potentially complex matrix (e.g., soil, tissue, polymer) and remove interfering substances.

-

Procedure : A solid sample is typically dried and then extracted with a nonpolar solvent like toluene using a technique such as Soxhlet extraction or ultrasonic-assisted extraction[6][16]. An isotopically labeled internal standard is often added prior to extraction to ensure accurate quantitation.

-

-

Extract Cleanup :

-

Rationale : To remove lipids, sulfur, and other co-extracted materials that can interfere with GC analysis and MS detection.

-

Procedure : The crude extract is passed through a multi-layered silica gel or Florisil column. Gel permeation chromatography (GPC) may also be used for samples with high lipid content[14].

-

-

Concentration :

-

Rationale : To increase the analyte concentration to a level detectable by the instrument.

-

Procedure : The cleaned extract is carefully concentrated under a gentle stream of nitrogen.

-

-

GC-MS Analysis :

-

Rationale : To separate the analyte from other compounds in the extract and to provide definitive identification and quantification.

-

Instrumentation : A high-resolution gas chromatograph equipped with a low-polarity capillary column (e.g., SLB-5ms) is used for separation. The GC is coupled to a mass spectrometer, often operated in selected ion monitoring (SIM) mode to enhance sensitivity by monitoring for the characteristic m/z values of this compound.

-

Typical GC Conditions :

-

Injector : Splitless injection at a high temperature (e.g., 280 °C).

-

Oven Program : A temperature ramp from a low initial temperature (e.g., 125 °C) to a high final temperature (e.g., 340 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of analytes with different boiling points.

-

Carrier Gas : Helium at a constant flow rate.

-

-

-

Data Interpretation :

-

Rationale : To confirm the presence of the analyte and determine its concentration.

-

Procedure : The analyte is identified by comparing its retention time and mass spectrum (including the isotopic cluster) to that of a certified reference standard. Quantification is performed by comparing the response of the native analyte to the response of the isotopically labeled internal standard.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the definitive identification and quantification of 1,2,3,4,5-pentabromobenzene in a solid matrix.

Safety and Handling

1,2,3,4,5-Pentabromobenzene is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:

-

H319 : Causes serious eye irritation[17].

-

H413 : May cause long lasting harmful effects to aquatic life[17].

Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of the powder.

References

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

- Eljarrat, E., & Barceló, D. (2015). Sample handling and analysis of brominated flame retardants in soil and sludge samples. TrAC Trends in Analytical Chemistry, 66, 3-11.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

-

EU Science Hub. (n.d.). IMEP-26: Determination of brominated flame retardants in plastic. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA-OW/OST: 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and.... Retrieved from [Link]

-

Velocity Scientific Solutions. (n.d.). EPA 500 Methods. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2010, May). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4,5-Pentabromocyclopentane. PubChem Compound Database. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4,5-Pentabromo-6-[1-(2,3,4,5,6-pentabromophenyl)ethyl]benzene. PubChem Compound Database. Retrieved from [Link]

-

Molbase. (n.d.). 1,2,3,4,5-pentabromobenzene|608-90-2. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetrabromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2010, June 15). Determination of selected polybrominated diphenylethers and polybrominated biphenyl in polymers by ultrasonic-assisted extraction and high-performance liquid chromatography-inductively coupled plasma mass spectrometry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4,5-Pentabromo-6-iodobenzene. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. 1,2,3,4,5-Pentabromobenzene CAS#: 608-90-2 [m.chemicalbook.com]

- 4. 1,2,3,4,5-Pentabromobenzene | 608-90-2 [chemicalbook.com]

- 5. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aser.llnl.gov [aser.llnl.gov]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scienceready.com.au [scienceready.com.au]

- 13. researchgate.net [researchgate.net]

- 14. NEMI Method Summary - 1614 [nemi.gov]

- 15. epa.gov [epa.gov]

- 16. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 17. This compound | C6HBr5 | CID 11854 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of Pentabromobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data of pentabromobenzene, a polybrominated aromatic compound. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as a critical resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction: The Significance of this compound and its Spectral Fingerprint

This compound (C₆HBr₅) is a highly brominated aromatic hydrocarbon.[1] Its structure, consisting of a benzene ring with five bromine substituents and a single hydrogen atom, gives rise to a unique and informative spectral profile. Understanding these spectral characteristics is paramount for researchers working with brominated flame retardants, environmental standards, and as a starting material in organic synthesis. This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data of this compound, providing both the theoretical underpinnings and practical insights necessary for its unambiguous identification.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its simple, yet telling, structure.

¹H NMR Spectroscopy: A Singular Proton's Tale

Theoretical Insight: The ¹H NMR spectrum of this compound is expected to be straightforward due to the presence of only one proton on the aromatic ring. The chemical shift of this proton is influenced by the strong electron-withdrawing and anisotropic effects of the five surrounding bromine atoms. These effects will deshield the proton, causing its resonance to appear at a characteristically downfield position.[1]

Interpreted Spectral Data: The ¹H NMR spectrum of this compound exhibits a single signal, a singlet, in the aromatic region. A representative spectrum shows this peak appearing at approximately 7.75 ppm .[2] The singlet multiplicity is due to the absence of any adjacent protons for spin-spin coupling.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.75 ppm | Singlet | 1H | Ar-H |

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A robust protocol for obtaining a high-quality ¹H NMR spectrum of solid this compound involves the following steps:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Instrumentation:

-

Place the NMR tube in a spinner turbine and carefully insert it into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the appropriate spectral width for the aromatic region.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition may involve 16 to 64 scans.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Theoretical Insight: Due to the molecule's symmetry (a plane of symmetry passing through the C-H bond), the six carbon atoms of the this compound ring are not all unique. The carbon bearing the hydrogen (C-H) is unique. The two carbons ortho to the C-H are equivalent, the two carbons meta to the C-H are equivalent, and the carbon para to the C-H is unique. Therefore, a total of four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of these carbons are significantly influenced by the attached bromine atoms through both inductive and heavy-atom effects.

Interpreted Spectral Data: The ¹³C NMR spectrum of this compound displays four signals in the aromatic region, consistent with the expected symmetry. The carbon attached to the single hydrogen atom is the most shielded among the aromatic carbons, while the bromine-substituted carbons are shifted to varying degrees.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) | Assignment |

| ~123.5 ppm | C-Br |

| ~129.0 ppm | C-Br |

| ~131.5 ppm | C-Br |

| ~135.0 ppm | C-H |